

# The Environmental Fate and Degradation of Methoxychlor: A Technical Guide

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## Compound of Interest

Compound Name: Methoxychlor-d6

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This technical guide provides a comprehensive overview of the environmental fate and degradation of the organochlorine insecticide, Methoxychlor. Banned in the United States in 2003 and the European Union in 2002 due to its acute toxicity, bioaccumulation, and endocrine-disrupting activity, understanding the persistence and degradation pathways of Methoxychlor remains critical for environmental risk assessment and remediation strategies.<sup>[1]</sup> This document details the primary degradation processes—hydrolysis, photolysis, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its environmental behavior.

## Physicochemical Properties and Environmental Distribution

Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] is a crystalline solid with low water solubility and a high octanol-water partition coefficient (Log K<sub>ow</sub>), indicating its lipophilic nature.<sup>[2][3][4]</sup> These properties govern its distribution in the environment, leading to strong adsorption to soil and sediment and a potential for bioaccumulation in certain organisms.<sup>[5]</sup>

Property	Value	Reference
CAS Number	72-43-5	
Molecular Formula	C <sub>16</sub> H <sub>15</sub> Cl <sub>3</sub> O <sub>2</sub>	
Molecular Weight	345.65 g/mol	
Water Solubility	0.1 mg/L at 25°C	
Log Kow	4.83 - 5.08	
Vapor Pressure	Very low	
Henry's Law Constant	1.6 x 10 <sup>-5</sup> atm-m <sup>3</sup> /mol at 25°C	

## Degradation Pathways

Methoxychlor degrades in the environment through a combination of abiotic and biotic processes. The primary pathways are hydrolysis, photolysis, and microbial degradation, each contributing to its transformation into various metabolites.

## Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of Methoxychlor is pH-dependent.

Quantitative Data: Hydrolysis Half-life of Methoxychlor

pH	Temperature (°C)	Half-life	Reference
3-7	27	367 days	
9	27	270 days	
Moist Soils	-	> 1 year	

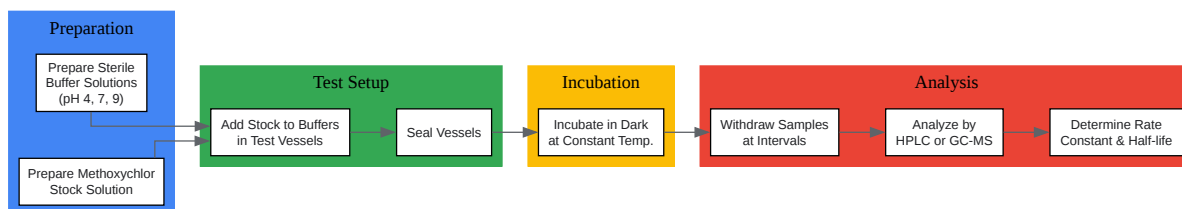
Hydrolysis Products: Under neutral conditions (pH 7), the major hydrolysis products are anisoin and anisil, with 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE) as a minor product. At a higher pH of 10, DMDE becomes the major hydrolysis product.

## Experimental Protocol: Hydrolysis Study (Adapted from OECD Guideline 111)

This protocol outlines a general procedure for determining the rate of hydrolysis of a chemical substance.

- **Test Substance Preparation:** Prepare a stock solution of Methoxychlor in a water-miscible, low-volatility solvent (e.g., acetonitrile). The final concentration in the test solutions should not exceed half of its water solubility.
- **Buffer Solutions:** Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Commonly used buffer systems include citrate, phosphate, and borate.
- **Test Setup:**
  - Add a small aliquot of the Methoxychlor stock solution to each buffer solution in sterile test vessels, ensuring the organic solvent concentration is minimal (<1% v/v).
  - Tightly seal the vessels to prevent volatilization.
  - Prepare triplicate samples for each pH and temperature combination.
  - Include sterile control samples (buffer without test substance) and analytical blanks.
- **Incubation:**
  - Incubate the test vessels in the dark at a constant temperature (e.g., 25°C and 50°C) in a thermostatically controlled bath or incubator.
- **Sampling and Analysis:**
  - At predetermined time intervals, withdraw samples from each test vessel.
  - Immediately analyze the samples for the concentration of Methoxychlor and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Data Analysis:**

- Plot the concentration of Methoxychlor against time for each pH and temperature.
- Determine the pseudo-first-order rate constant ( $k$ ) and the half-life ( $t_{1/2}$ ) for each condition using the formula:  $t_{1/2} = \ln(2)/k$ .



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Workflow for a Hydrolysis Study.

## Photolysis

Photolysis is the degradation of a chemical by light. Methoxychlor can undergo direct photolysis by absorbing sunlight or indirect photolysis through reactions with photochemically produced reactive species in the environment.

Quantitative Data: Photolysis Half-life of Methoxychlor

Medium	Condition	Half-life	Reference
Distilled Water	Direct photolysis	4.5 months	
Natural Waters	Indirect "sensitized" photolysis	< 5 hours	
Shallow River	Volatilization	4.5 days	
Air (vapor phase)	Reaction with hydroxyl radicals	3.7 hours (estimated)	

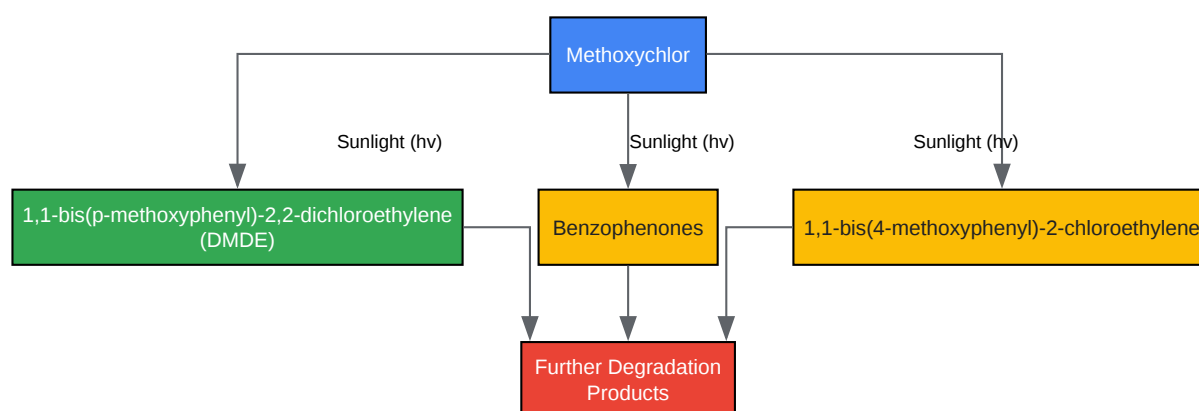
**Photolysis Products:** The primary photolysis product of Methoxychlor in water is 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE). Other identified products include corresponding benzophenones and 1,1-bis(4-methoxyphenyl)-2-chloroethylene.

**Experimental Protocol: Aqueous Photolysis Study (Adapted from US EPA OCSP 835.2240)**

This protocol describes a method to determine the direct photolysis rate of a chemical in water.

- **Test Solution Preparation:**
  - Prepare a solution of Methoxychlor in sterile, buffered, air-saturated purified water.
  - If necessary, a co-solvent (e.g., acetonitrile) can be used at a concentration not exceeding 1% (v/v).
  - The test concentration should be less than half the water solubility.
- **Light Source:**
  - Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a spectrum extending to at least 290 nm.
  - The light intensity should be measured using a calibrated radiometer.
- **Test Setup:**
  - Place the test solution in quartz tubes or a photoreactor.
  - Prepare dark control samples by wrapping identical tubes in aluminum foil.
  - Maintain a constant temperature using a water bath or other temperature control system.
- **Irradiation:**
  - Expose the samples to the light source for a defined period.
  - Simultaneously, keep the dark control samples at the same temperature.
- **Sampling and Analysis:**

- At appropriate time intervals, collect samples from both the irradiated and dark control vessels.
- Analyze the samples for the concentration of Methoxychlor and its photoproducts using a validated analytical method (e.g., HPLC-UV, GC-MS).
- Data Analysis:
  - Calculate the first-order rate constant and half-life for the degradation in both the irradiated and dark control samples.
  - The rate of direct photolysis is the difference between the rate in the light and the rate in the dark.
  - The quantum yield can be calculated if the molar absorptivity of the chemical and the light intensity at different wavelengths are known.



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Simplified Photolysis Pathway of Methoxychlor.

## Microbial Degradation

Microbial degradation is a key process in the breakdown of Methoxychlor in soil and sediment, occurring under both aerobic and anaerobic conditions. The rate and extent of degradation are highly dependent on the environmental conditions and the microbial communities present.

## Quantitative Data: Microbial Degradation Half-life of Methoxychlor

Environment	Condition	Half-life	Reference
Soil	Aerobic	> 100 days	
Soil	Anaerobic	< 30 days	
Sediments	Aerobic	> 100 days	
Sediments	Anaerobic	< 28 days	

Microbial Degradation Products: Under anaerobic conditions, the primary degradation pathway is reductive dechlorination, leading to the formation of 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane (DDD) and 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethylene (DDE) analogues of Methoxychlor. O-demethylation is another important transformation, producing mono- and dihydroxy derivatives. Under aerobic conditions, degradation is generally slower.

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism Study (Adapted from US EPA OCSP 835.4100 & 835.4200 and OECD 307)

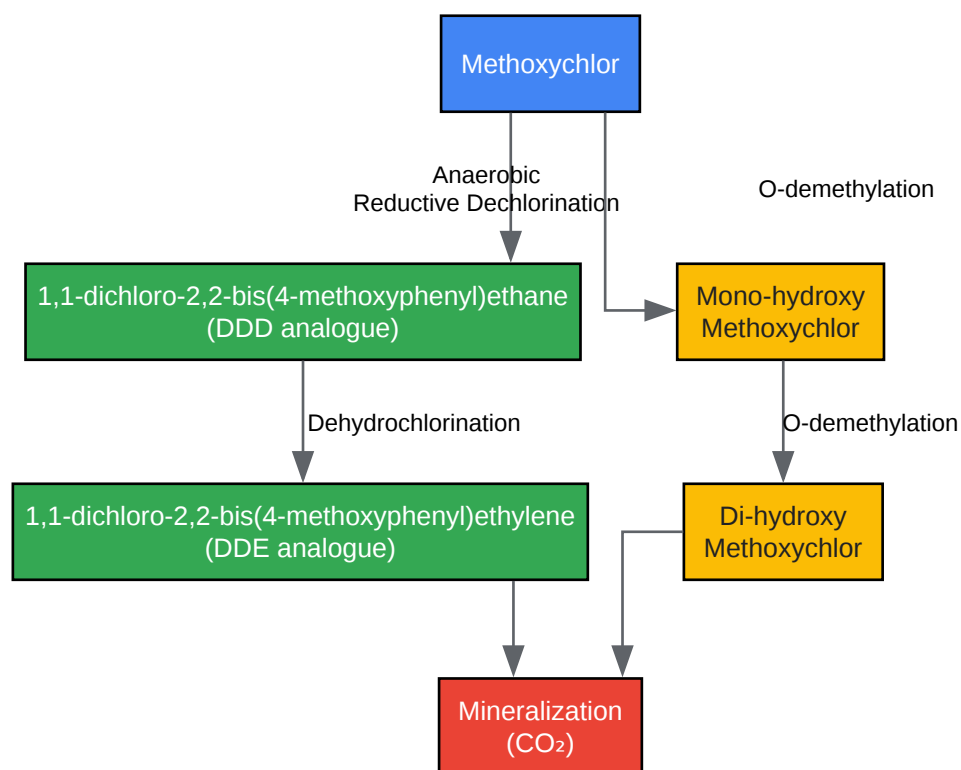
This protocol provides a framework for assessing the microbial degradation of Methoxychlor in soil.

- Soil Collection and Characterization:
  - Collect fresh soil samples from a location with no prior pesticide treatment.
  - Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
- Test Substance Application:
  - Use radiolabeled (e.g.,  $^{14}\text{C}$ ) Methoxychlor to facilitate tracking of the parent compound and its metabolites.
  - Apply the test substance to the soil at a concentration relevant to its agricultural use.
- Aerobic Test Setup:

- Place the treated soil in incubation flasks.
- Maintain the soil moisture at 40-60% of its maximum water holding capacity.
- Continuously purge the flasks with humidified, carbon dioxide-free air.
- Trap evolved  $^{14}\text{CO}_2$  in a suitable trapping solution (e.g., potassium hydroxide).
- Anaerobic Test Setup:
  - First, establish anaerobic conditions in the soil by flooding with water and purging with an inert gas (e.g., nitrogen) for a period (e.g., 30 days) to allow for the depletion of oxygen.
  - Apply the radiolabeled Methoxychlor.
  - Seal the incubation flasks and incubate in the dark.
- Incubation:
  - Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.
- Sampling and Extraction:
  - At specified intervals, sacrifice replicate flasks.
  - Extract the soil samples with appropriate organic solvents (e.g., acetonitrile, acetone).
  - Analyze the volatile traps for  $^{14}\text{CO}_2$  and other volatile organic compounds.
- Analysis:
  - Quantify the total radioactivity in the extracts, extracted soil (non-extractable residues), and volatile traps using Liquid Scintillation Counting (LSC).
  - Identify and quantify Methoxychlor and its transformation products in the extracts using techniques like HPLC with radiometric detection and/or GC-MS.
- Data Analysis:



- Calculate the mass balance of radioactivity at each sampling interval.
- Determine the dissipation half-life ( $DT_{50}$ ) of Methoxychlor and the formation and decline of major metabolites.



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Key Microbial Degradation Pathways of Methoxychlor.

## Environmental Persistence and Mobility

The environmental persistence of Methoxychlor is moderate, with its degradation rate being highly dependent on environmental conditions. It is more persistent under aerobic conditions compared to anaerobic conditions.

## Soil Sorption

Methoxychlor has a high soil organic carbon-water partitioning coefficient ( $K_{oc}$ ), indicating that it binds strongly to soil organic matter. This strong sorption limits its mobility in soil and reduces the potential for leaching into groundwater. However, some of its degradation products may be more mobile.

## Quantitative Data: Soil Sorption Coefficient (Koc) of Methoxychlor

Soil Type	Koc (L/kg)	Reference
Sand	9,700 - 41,000	
Coarse Silt	80,000 - 86,000	
Medium Silt	73,000 - 100,000	
Fine Silt	80,000 - 100,000	
Clay	73,000 - 92,000	
Water-Sediment System	620	

## Bioaccumulation

Due to its lipophilicity, Methoxychlor has the potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) varies significantly among different species. While it can accumulate in invertebrates and some fish, many fish species can metabolize it relatively quickly.

## Quantitative Data: Bioconcentration Factor (BCF) of Methoxychlor

Organism	BCF (L/kg)	Reference
Fathead Minnow ( <i>Pimephales promelas</i> )	8,300	
Rainbow Trout ( <i>Oncorhynchus mykiss</i> )	2,358 - 5,207	
Mussel	12,000	
Snail	5,000 - 8,570	
Stoneflies	348 - 1,130	
Clams	1,500	
Bacteria ( <i>Aerobacter aerogenes</i> )	411 - 2,758	
Bacteria ( <i>Bacillus subtilis</i> )	2,114 - 8,138	

Experimental Protocol: Fish Bioconcentration Study (Adapted from US EPA OCSPP 850.1730 and OECD 305)

This protocol outlines a flow-through fish bioconcentration study.

- Test Organisms: Select a suitable fish species (e.g., rainbow trout, bluegill sunfish, fathead minnow) and acclimate them to the test conditions.
- Test Substance: Use radiolabeled Methoxychlor to facilitate analysis.
- Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.
- Uptake Phase:
  - Expose the fish to a constant, sublethal concentration of Methoxychlor in the water for a period of up to 28 days, or until a steady-state concentration in the fish tissue is reached.
  - Collect water and fish samples at regular intervals.

- Depuration Phase:
  - Transfer the fish to clean, untreated water.
  - Continue to collect fish samples at regular intervals to measure the rate of elimination of the substance.
- Analysis:
  - Analyze the water and fish tissue samples for the concentration of Methoxychlor and its metabolites using appropriate analytical methods (e.g., LSC for total radioactivity, HPLC or GC-MS for parent compound and metabolites).
- Data Analysis:
  - Calculate the uptake and depuration rate constants.
  - The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.

## Conclusion

The environmental fate of Methoxychlor is complex, with its persistence and degradation being influenced by a multitude of environmental factors. While it exhibits a tendency to sorb to soil and sediment and has the potential for bioaccumulation, it is susceptible to degradation through hydrolysis, photolysis, and particularly microbial action under anaerobic conditions. A thorough understanding of these processes, supported by robust experimental data, is essential for predicting its environmental impact and developing effective management strategies for contaminated sites. This guide provides a foundational understanding and detailed methodologies to aid researchers and environmental professionals in this endeavor.

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